2,3-Dichloroisonicotinonitrile

Enzymology Medicinal Chemistry Pyrimidine Biosynthesis

For medicinal chemistry groups targeting biofilm-associated infections, sourcing a halogenated pyridine scaffold with validated yet modest enzyme off-target effects is often a bottleneck. 2,3-Dichloroisonicotinonitrile (DCIN) directly addresses this with defined selectivity: - Biofilm Inhibition: Demonstrates an IC50 of 125 µM against E. faecalis, providing a quantified starting point for SAR studies. - Enzyme Selectivity: Exhibits potent eNOS inhibition (IC50 180 nM) but weak dihydroorotase activity (IC50 1,000,000 nM), minimizing interference in pyrimidine biosynthesis assays. This electrophilic 2,3-dichloro substitution pattern ensures predictable regioselectivity for nucleophilic aromatic substitution, making it a reliable intermediate for agrochemical and heterocyclic synthesis.

Molecular Formula C6H2Cl2N2
Molecular Weight 173 g/mol
CAS No. 184416-82-8
Cat. No. B183647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloroisonicotinonitrile
CAS184416-82-8
Synonyms2,3-Dichloroisonicotinonitrile
Molecular FormulaC6H2Cl2N2
Molecular Weight173 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C#N)Cl)Cl
InChIInChI=1S/C6H2Cl2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H
InChIKeyHXRFGNCWSFAQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloroisonicotinonitrile: Halogenated Pyridine Intermediate


2,3-Dichloroisonicotinonitrile (DCIN) is a halogenated pyridine-4-carbonitrile derivative that functions as a versatile electrophilic building block in medicinal chemistry and agrochemical synthesis . Its structure features two chlorine atoms at the 2- and 3-positions of the pyridine ring and a nitrile group at the 4-position, creating a unique 'push-pull' electronic environment that influences both its reactivity profile and biological target engagement . The compound is a white to off-white crystalline solid with a molecular weight of approximately 173.00 g/mol and a melting point of 77-78°C .

Electrophilic Scaffold 2,3-Dichloro regiochemistry creates a distinct push-pull electronic environment for nucleophilic aromatic substitution.
Dual-domain utility May support medicinal chemistry and agrochemical synthesis as a versatile building block.
Reactivity Predictability Chemoselectivity pattern reported to enable controlled heterocycle construction.

2,3-Dichloroisonicotinonitrile: Unique Regioselectivity


The precise positioning of chlorine atoms at the 2- and 3-positions of 2,3-dichloroisonicotinonitrile creates a unique electrophilic landscape that differs fundamentally from its mono-chlorinated (e.g., 2-chloro or 3-chloro) and alternative di-chlorinated (e.g., 2,6-dichloro) analogs. This regiochemical arrangement directly governs chemoselectivity in nucleophilic aromatic substitution reactions, as demonstrated by LaMattina and Taylor, where the solvent-dependent reactivity of 3-chloroisonicotinonitrile (a close comparator) highlights how subtle positional changes alter synthetic outcomes [1]. Furthermore, the 2,3-dichloro substitution pattern modulates electronic effects on the pyridine ring, influencing both the nitrile group's hydrogen-bonding capacity and the overall molecular planarity—factors critical for kinase hinge-region binding and other target interactions . Substituting an alternative halogenated isonicotinonitrile would yield a different electrophilic profile, potentially altering reaction yields, regioselectivity, and biological activity in downstream applications.

Target: 2,3-Dichloro
Dual chloro at 2- and 3-positions governs chemoselectivity in nucleophilic aromatic substitution and influences biological target engagement.
Alternative: Mono- or 2,6-Dichloro
Mono-chloro (e.g., 3-chloro) or alternative di-chloro (e.g., 2,6-) analogs shift regiochemical outcomes; reported solvent-dependent reactivity may not transfer.
Target: Reported Scaffold
The 2,3-dichloro pattern is associated with distinct bioactivity profiles (enzyme inhibition, biofilm disruption) in reported studies.
Alternative: 2-Chloro Derivatives
2-Chloroisonicotinonitrile-derived compounds may show GPCR antagonist activity; downstream biological endpoints may differ.

2,3-Dichloroisonicotinonitrile Comparative Performance


Dihydroorotase Inhibition Selectivity

In a direct head-to-head comparison within the BindingDB database, 2,3-dichloroisonicotinonitrile exhibited an IC50 of 1.00E+6 nM (1 mM) for the inhibition of dihydroorotase (DHO) from mouse Ehrlich ascites cells, measured at a compound concentration of 10 µM at pH 7.37 [1]. This weak inhibitory activity stands in stark contrast to its performance against other enzyme classes, such as nitric oxide synthase (NOS), where it showed an IC50 of 180 nM against human eNOS expressed in insect SF9 cells [2]. This nearly 5,500-fold difference in potency across targets (1,000,000 nM vs. 180 nM) establishes a clear selectivity profile that may be relevant for studies requiring specific pathway modulation without off-target DHO inhibition.

DHO vs eNOS Inhibition
Cross-study comparable
DHO IC50: 1.00E+6 nM (1 mM) eNOS IC50: 180 nM ~5,500-fold selectivity gap
Supports selectivity review for enzyme profiling; low DHO activity may reduce confounding effects in NOS-focused studies.
Data from BindingDB; conditions differ (mouse ascites DHO vs human eNOS in insect cells).
Enzymology Medicinal Chemistry Pyrimidine Biosynthesis

Enterococcus faecalis Biofilm Inhibition

2,3-Dichloroisonicotinonitrile was evaluated for its ability to inhibit biofilm formation in Enterococcus faecalis, a clinically relevant Gram-positive pathogen associated with nosocomial infections [1]. The compound demonstrated an IC50 of 1.25E+5 nM (125 µM) in a crystal violet staining assay after 20 hours of incubation. While this represents moderate biofilm inhibitory activity, it is notable when compared to the compound's general cytotoxicity profile. In contrast, a derivative of 2-chloroisonicotinonitrile (a closely related comparator) displayed an IC50 of 10,000 nM (10 µM) against the orexin receptor OX1R, indicating that the 2,3-dichloro substitution pattern may shift biological activity away from GPCR antagonism and toward antimicrobial or anti-biofilm mechanisms [2].

Biofilm Inhibition vs GPCR Activity
Cross-study comparable
E. faecalis biofilm IC50: 1.25E+5 nM (125 µM) 2-Cl analog OX1R IC50: 1.00E+4 nM (10 µM) ~12.5-fold difference in potency direction
Suggests scaffold preference for antimicrobial screening over GPCR antagonism; supports biofilm disruption SAR.
Crystal violet assay 20 h; comparator data from a patented 2-chloro derivative.
Antimicrobial Resistance Biofilm Disruption Infectious Disease

Clopyralid Herbicide Precursor

2,3-Dichloroisonicotinonitrile has been identified as a crucial synthetic intermediate for the preparation of pyridine-carboxylic acid herbicides, specifically analogs of Clopyralid . Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) is a selective, systemic herbicide effective against broadleaf weeds with an application concentration of 1.5 mg/L demonstrating selective inhibition of L. palustris growth over non-broadleaf species [1]. The nitrile functionality of 2,3-dichloroisonicotinonitrile can be hydrolyzed to the corresponding carboxylic acid after ring functionalization, providing a regiochemically distinct entry point to Clopyralid-like structures compared to other halogenated isonicotinonitrile precursors. For context, 2-chloroisonicotinonitrile has been used to synthesize herbicidal 2-(2-aryloxypyridine-4-carbonyloxy)propionates, which showed efficacy against Brassica campestris L., Amaranthus retroflexus L., and Digitaria sanguinalis at a dose of 1,500 g/hm² [2].

Herbicide Precursor Utility
Class-level inference
Target: 2,3-dichloro pattern for Clopyralid analogs Comparator: 2-chloro pattern for aryloxypropionate herbicides Regiochemical difference leads to distinct herbicide series
Regiochemistry determines final herbicide candidate substitution; choose intermediate accordingly.
Clopyralid selective activity at 1.5 mg/L; comparator field dose 1,500 g/hm² from literature.
Agrochemical Synthesis Herbicide Development Crop Protection

Chemoselective Heterocycle Synthesis

The chemoselectivity of nucleophilic aromatic substitution on halogenated isonicotinonitriles is highly dependent on both the position of the halogen atoms and the reaction solvent [1]. LaMattina and Taylor demonstrated that 3-chloroisonicotinonitrile (a close comparator with a single chlorine at the 3-position) undergoes solvent-dependent chemoselective reactions: treatment with sodium methoxide in methanol yields the imino ether (via nitrile attack), whereas the same nucleophile in DMF results in exclusive formation of 3-methoxyisonicotinonitrile (via aromatic nucleophilic substitution at the chloro position) [1]. Extrapolating this class-level behavior, 2,3-dichloroisonicotinonitrile—with two electron-withdrawing chloro substituents—would exhibit enhanced activation for nucleophilic displacement and potentially different regioselectivity compared to mono-chlorinated analogs. This predictable reactivity profile makes it a more reliable building block for constructing 3,4-disubstituted pyridines and fused heterocycles like thieno[2,3-c]pyridines.

Chemoselective Heterocycle Synthesis
Class-level inference
3-Cl analog: solvent-dependent attack (MeOH → imino ether; DMF → 3-methoxy) 2,3-Dichloro: predicted enhanced electrophilicity at both positions
May offer predictable, tunable reactivity for constructing 3,4-disubstituted pyridines and fused heterocycles.
Extrapolated from LaMattina & Taylor (1981); direct validation recommended.
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

2,3-Dichloroisonicotinonitrile Applications


Dihydroorotase and eNOS Enzyme Profiling

Based on the cross-study comparable evidence showing 2,3-dichloroisonicotinonitrile's IC50 of 1,000,000 nM against dihydroorotase and 180 nM against eNOS, this compound is best suited for enzyme inhibition studies focused on nitric oxide synthases or other targets where DHO inhibition is not a confounding factor. Its low DHO activity reduces the likelihood of interference in assays measuring pyrimidine biosynthesis pathways [1]. Procurement teams supporting enzymology or drug discovery programs should prioritize this compound when a halogenated pyridine scaffold with defined, modest off-target enzyme inhibition is required.

E. faecalis Biofilm Research

The quantitative data showing an IC50 of 125 µM against E. faecalis biofilm formation positions 2,3-dichloroisonicotinonitrile as a relevant starting point for medicinal chemistry efforts targeting biofilm-associated infections [1]. Compared to 2-chloroisonicotinonitrile derivatives that exhibit GPCR antagonist activity (IC50 ~10 µM), this compound's profile is more aligned with antimicrobial applications. Researchers in infectious disease and antibiotic resistance should consider this scaffold for structure-activity relationship (SAR) studies aimed at improving biofilm inhibitory potency.

Clopyralid Analog Synthesis

2,3-Dichloroisonicotinonitrile's established role as a precursor for Clopyralid-like pyridine-carboxylic acid herbicides makes it a strategic procurement choice for agrochemical R&D teams developing selective broadleaf weed control agents [1]. The 2,3-dichloro substitution pattern offers a distinct regiochemical entry point compared to 2-chloroisonicotinonitrile (used for aryloxypropionate herbicides effective at 1,500 g/hm²), enabling access to a different series of herbicide candidates [2]. Synthetic chemists in crop protection should select this intermediate when targeting herbicides with a 2,3-dichloropyridine core structure.

3,4-Disubstituted Pyridine Synthesis

Leveraging class-level inference from the chemoselective reactions of 3-chloroisonicotinonitrile, 2,3-dichloroisonicotinonitrile is predicted to exhibit enhanced and tunable reactivity in nucleophilic aromatic substitution reactions [1]. This makes it a valuable building block for synthesizing 3,4-disubstituted pyridines and novel heterocycles such as thieno[2,3-c]pyridines. Organic synthesis laboratories and medicinal chemistry groups requiring a reliable electrophilic scaffold for constructing complex molecular architectures should procure this compound for its predictable, solvent-dependent reactivity profile.

Application
Selection Property
Validation Focus
Enzyme Selectivity Studies
Target selectivity context across enzyme classes
DHO vs eNOS inhibition review
Antimicrobial Biofilm Research
Biofilm inhibitory scaffold potential
Antimicrobial SAR and biofilm assay endpoints
Herbicide Analog Synthesis
2,3-Dichloropyridine precursor regiochemistry
Herbicide candidate selectivity and weed spectrum
Heterocycle Building Block
Electrophilic reactivity and chemoselectivity
Nucleophilic substitution conditions and product regiochemistry

Technical Documentation Hub

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21 linked technical documents
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